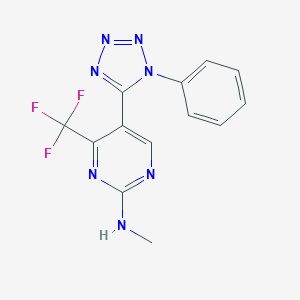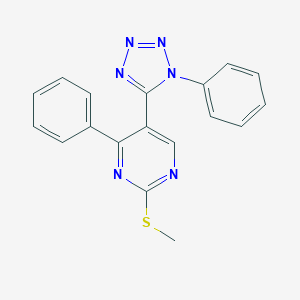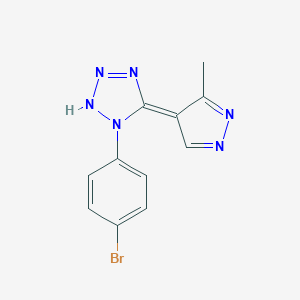
N,2-Diphenyl-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Diphenyl-N-methylpropanamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound belongs to the class of amides and has a molecular formula of C16H17NO. DPA is widely used in the field of chemistry and biochemistry due to its unique properties, including its ability to act as a chiral auxiliary and its ability to form complexes with metal ions.
Mechanism of Action
The mechanism of action of N,2-Diphenyl-N-methylpropanamide is not fully understood, but it is believed to act as a ligand, forming complexes with metal ions. These complexes can then interact with various biological molecules, leading to changes in their activity. N,2-Diphenyl-N-methylpropanamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
N,2-Diphenyl-N-methylpropanamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of cholinesterase enzymes. This inhibition can lead to increased levels of acetylcholine, which can have both positive and negative effects on the body, depending on the concentration and location of the increased acetylcholine. N,2-Diphenyl-N-methylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N,2-Diphenyl-N-methylpropanamide in lab experiments is its ability to act as a chiral auxiliary, promoting enantioselective reactions. N,2-Diphenyl-N-methylpropanamide is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, N,2-Diphenyl-N-methylpropanamide has some limitations, including its potential toxicity and the limited availability of high-purity N,2-Diphenyl-N-methylpropanamide.
Future Directions
There are many potential future directions for research involving N,2-Diphenyl-N-methylpropanamide, including its use in the synthesis of new pharmaceuticals and materials. Additionally, further studies are needed to fully understand the mechanism of action of N,2-Diphenyl-N-methylpropanamide and its potential therapeutic applications. There is also potential for N,2-Diphenyl-N-methylpropanamide to be used in the development of new catalysts and other materials with unique properties.
Synthesis Methods
The synthesis of N,2-Diphenyl-N-methylpropanamide can be achieved through various methods, including the reaction of benzophenone with methylamine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of benzophenone with methyl iodide in the presence of a base such as potassium carbonate. Both methods yield high purity N,2-Diphenyl-N-methylpropanamide, which can be further purified through recrystallization.
Scientific Research Applications
N,2-Diphenyl-N-methylpropanamide has been extensively studied in the field of asymmetric synthesis, where it is used as a chiral auxiliary to promote enantioselective reactions. N,2-Diphenyl-N-methylpropanamide has also been used in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory drugs. Additionally, N,2-Diphenyl-N-methylpropanamide has been used in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
properties
Product Name |
N,2-Diphenyl-N-methylpropanamide |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-methyl-N,2-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-13(14-9-5-3-6-10-14)16(18)17(2)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
UYKGMSGXMHDUJG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258158.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![7-Chloro-2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258161.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258163.png)
![(3E)-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258166.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)



![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)